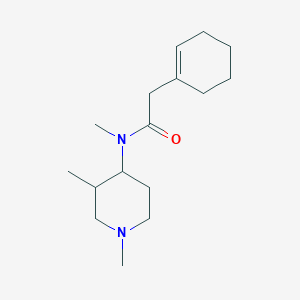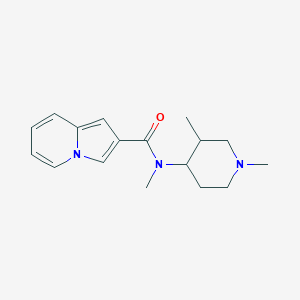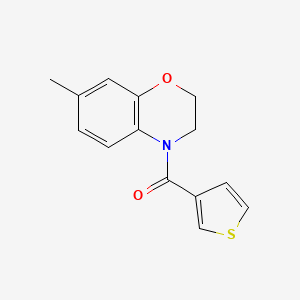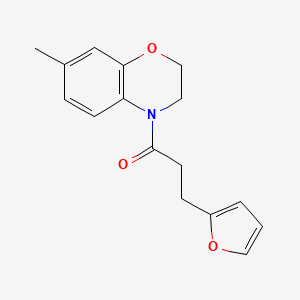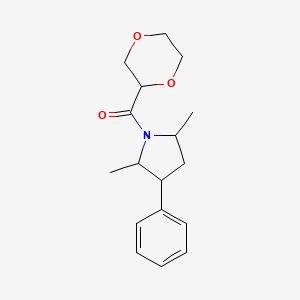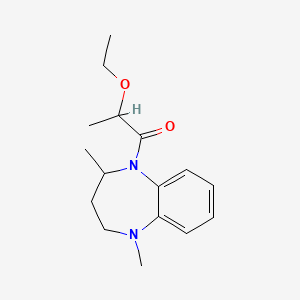
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, also known as DIMBOA-Me, is a naturally occurring compound that belongs to the group of benzoxazinoids. It is found in many cereal crops, including wheat, maize, and rye, as well as in other plants such as broccoli and cauliflower. DIMBOA-Me has been the focus of many scientific studies due to its potential as a natural pesticide and its role in plant defense mechanisms.
作用机制
The mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in insects and fungi. It has been shown to inhibit the activity of chitinase, an enzyme involved in the synthesis of chitin, a major component of insect exoskeletons. This leads to the disruption of insect growth and development. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has also been shown to inhibit the activity of various fungal enzymes, leading to the disruption of fungal cell walls and cell membranes.
Biochemical and Physiological Effects:
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has also been found to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis or cell death in cancer cells.
实验室实验的优点和局限性
One of the advantages of using (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone in lab experiments is its natural origin, which makes it a potential alternative to synthetic pesticides and other chemicals. However, one of the limitations of using (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is its low solubility in water, which may make it difficult to use in certain experiments. In addition, the synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone can be complex and time-consuming, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone. One area of research is the development of new methods for the synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, which may make it more accessible for use in lab experiments and other applications. Another area of research is the study of the mechanism of action of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone, which may lead to the development of new insecticides and antifungal agents. Finally, the study of the potential anti-cancer properties of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone may lead to the development of new cancer treatments.
合成方法
The synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone involves several steps, including the extraction of the compound from its natural source, purification, and chemical modification. The most common method for the synthesis of (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone is through the methylation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) using diazomethane. The resulting compound is then purified using chromatography to obtain pure (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone.
科学研究应用
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been the focus of many scientific studies due to its potential as a natural pesticide and its role in plant defense mechanisms. It has been shown to have insecticidal and antifungal properties, making it a potential alternative to synthetic pesticides. (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has also been studied for its potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on cancer cells. In addition, (7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for various diseases.
属性
IUPAC Name |
(7-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-2-3-13-14(10-11)19-9-6-16(13)15(17)12-4-7-18-8-5-12/h2-3,10,12H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRCSNDCIBHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCO2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(oxan-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

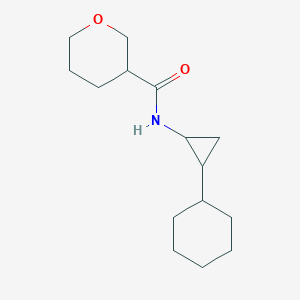
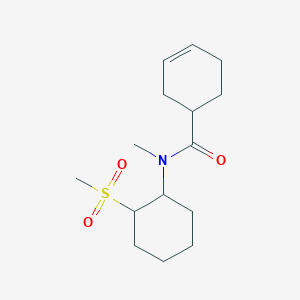



![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)
![3-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2,2-dimethyl-3-oxopropanenitrile](/img/structure/B7592648.png)
